3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride

Vue d'ensemble

Description

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

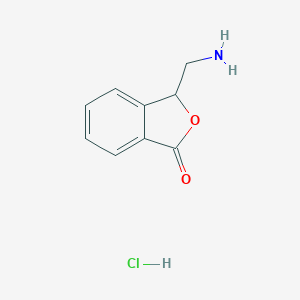

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N2O•HCl

- Molecular Weight : 210.66 g/mol

This compound features an isobenzofuran core with an aminomethyl group, which may influence its interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antidepressant Effects : Recent studies suggest that derivatives of isobenzofuran-1(3H)-ones, including this compound, show potential as antidepressants by inhibiting serotonin reuptake and modulating neurotransmitter levels .

- Antioxidant Properties : Compounds within the isobenzofuran class have demonstrated significant antioxidant activity, which could mitigate oxidative stress in various biological systems .

- Antiplatelet Activity : Some derivatives have been identified as potent antiplatelet agents, indicating potential cardiovascular benefits .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Serotonin Reuptake Inhibition : Similar compounds have shown the ability to inhibit serotonin reuptake, leading to increased levels of serotonin in the synaptic cleft, which is crucial for mood regulation .

- Antioxidant Mechanisms : The antioxidant activity may involve scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage .

- Interaction with Platelet Aggregation Pathways : The antiplatelet activity suggests that these compounds may interfere with pathways involved in platelet activation and aggregation .

Table 1: Summary of Biological Activities

Case Study: Antidepressant Efficacy

In a study investigating the antidepressant potential of related isobenzofuran derivatives, compound 10a showed significant efficacy in improving depression-like behaviors in chronic restraint stress (CRS) models. It was found to enhance levels of serotonin and neurotrophic factors associated with synaptic plasticity .

Case Study: Antioxidant Activity

The antioxidant capacity of various substituted isobenzofuran-1(3H)-ones was evaluated using standard assays. For instance, compound 28a demonstrated an IC50 value of 14.38 μg/mL compared to ascorbic acid's IC50 of 4.57 μg/mL, indicating moderate antioxidant potential .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a complex structure characterized by a spirocyclic framework that integrates isobenzofuran and xanthenone moieties. Its molecular formula contributes to its unique reactivity and biological activities, making it a valuable candidate for various applications.

Fluorescent Immunohistochemistry

Overview:

The compound is utilized in the Galactosidase-catalyzed fluorescence amplification method (GAFAM), which enhances the sensitivity of fluorescent immunohistochemistry (IHC).

Methodology:

- Optimal Concentration: 20 μM

- Procedure Duration: A few hours

- Outcome: GAFAM demonstrated sensitivity comparable to Tyramide Signal Amplification (TSA) and was effective in multiplex immunofluorescence (mIF) applications.

Results:

- GAFAM allows for improved visualization of biomolecules in tissue samples, facilitating better diagnostic capabilities in clinical settings.

Chemical Biology and Medicinal Chemistry

Overview:

In chemical biology, the compound aids in the specific labeling of biomolecules with fluorescent dyes, crucial for target discovery and validation.

Methodology:

- The reactivity of phenyl- and benzyl isothiocyanate was tested at varying pH levels against several protein targets.

Results:

- The development of optimized labeling protocols has expanded the toolkit available for chemical biology research, enhancing the ability to study protein interactions and functions.

Protein Engineering and Modification

Overview:

The compound's structure allows for selective modifications of proteins through innovative coupling reactions.

Methodology:

- The FuTine reaction combines thiol and amine nucleophiles using furan-based electrophiles to generate stable pyrrole heterocycles.

Results:

- This reaction has been successfully applied to label peptides, synthesize macrocyclic peptides, and modify proteins with diverse functionalities under physiological conditions. The high selectivity of this method opens new avenues for precision engineering in protein chemistry .

Data Tables

| Application Area | Methodology Description | Key Findings |

|---|---|---|

| Fluorescent Immunohistochemistry | GAFAM using 20 μM concentration | Comparable sensitivity to TSA; effective in mIF |

| Chemical Biology | Labeling biomolecules with fluorescent dyes | Enhanced target discovery capabilities |

| Protein Engineering | FuTine reaction for selective protein modification | High selectivity; applicable to complex proteomes |

Case Study 1: Enhanced Imaging Techniques

In a study utilizing GAFAM, researchers achieved significantly improved imaging of cancer biomarkers in tissue samples. The sensitivity of detection was crucial for early diagnosis, demonstrating the practical application of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride in clinical diagnostics.

Case Study 2: Target Validation in Drug Discovery

A research team employed the compound to label specific protein targets during drug discovery processes. The ability to visualize interactions between potential drug candidates and their targets facilitated more informed decisions about lead compounds, enhancing the efficiency of drug development pipelines.

Propriétés

IUPAC Name |

3-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c10-5-8-6-3-1-2-4-7(6)9(11)12-8;/h1-4,8H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANVOYITPANLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.